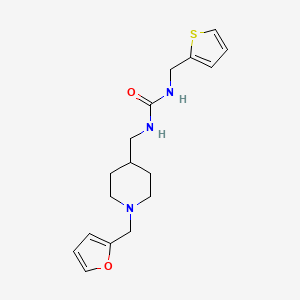

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

Reagents: Furan-2-carbaldehyde and thiophene-2-carbaldehyde.

Conditions: These aldehydes are reacted with the piperidine derivative in the presence of a base like sodium hydride.

Step 3: Formation of Urea Linkage

Reagents: Isocyanate derivative.

Conditions: The final step involves the reaction of the intermediate with an isocyanate derivative under mild conditions to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Properties

IUPAC Name |

1-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S/c21-17(19-12-16-4-2-10-23-16)18-11-14-5-7-20(8-6-14)13-15-3-1-9-22-15/h1-4,9-10,14H,5-8,11-13H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMFJJLOJLCUNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=CS2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the furan and thiophene moieties. The final step involves the formation of the urea linkage.

-

Step 1: Preparation of Piperidine Derivative

Reagents: Piperidine, formaldehyde, and a suitable catalyst.

Conditions: The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea undergoes various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the urea linkage.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Oxidized derivatives of furan and thiophene.

Reduction: Reduced urea derivatives.

Substitution: Substituted furan and thiophene derivatives.

Scientific Research Applications

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the development of new materials with specific electronic properties due to the presence of furan and thiophene rings.

Mechanism of Action

The mechanism of action of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and thiophene rings play a crucial role in these interactions, often participating in π-π stacking or hydrogen bonding with the target molecules.

Comparison with Similar Compounds

Similar Compounds

- 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)carbamate

- 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)thiourea

Uniqueness

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to its specific combination of furan and thiophene rings linked by a piperidine and urea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Q & A

Q. Critical Reaction Parameters :

- Temperature : Higher temperatures (e.g., reflux in ethanol) improve reaction rates but may reduce selectivity .

- Catalysts : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution .

Yield optimization requires balancing these parameters using design-of-experiment (DOE) approaches .

Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the piperidine and thiophene moieties (e.g., δ 7.3–7.5 ppm for thiophene protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 330.38 for related analogs) .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

- IR Spectroscopy : Urea carbonyl stretch (~1640–1680 cm) confirms functional group integrity .

How can computational modeling predict the binding affinity of this urea derivative with biological targets?

Advanced Research Question

- Molecular Docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinases or GPCRs) by analyzing hydrogen bonding and hydrophobic contacts with the urea group .

- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å for >50 ns trajectories) .

- QSAR Models : Relate substituent electronegativity (e.g., furan vs. thiophene) to activity trends .

What strategies resolve contradictions in pharmacological data across different assay systems?

Advanced Research Question

- Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) with apoptosis markers (caspase-3 activation) to confirm mechanisms .

- Cell Line Variability : Compare results in primary cells vs. immortalized lines (e.g., HepG2 vs. primary hepatocytes) .

- Dose-Response Curves : Identify off-target effects at high concentrations using IC shifts .

What are the primary in vitro assays used to evaluate the biological activity of this compound?

Basic Research Question

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .

- Antiproliferative Activity : Cell viability assays (e.g., SRB) in cancer lines (MCF-7, A549) .

- Receptor Binding : Radioligand displacement assays (e.g., H-labeled antagonists for GPCRs) .

How do structural modifications at the piperidine or thiophene moieties affect the compound's pharmacokinetic profile?

Advanced Research Question

-

Piperidine Modifications :

- N-Alkylation : Increases lipophilicity (logP ↑) but may reduce solubility. Example: 4-Methylpiperidine analogs show 2× higher membrane permeability .

- Ring Saturation : Tetrahydrofuran substitution improves metabolic stability in microsomal assays .

-

Thiophene Modifications :

- Electron-Withdrawing Groups (e.g., -CF): Enhance target affinity but increase plasma protein binding .

What are the key stability considerations for this compound under various storage conditions?

Basic Research Question

- Temperature : Store at -20°C in amber vials to prevent degradation (t >6 months vs. 1 month at 25°C) .

- Light Sensitivity : UV exposure accelerates urea bond cleavage; use inert atmospheres (N) for long-term storage .

- Solvent Stability : Stable in DMSO for >3 months but degrades in aqueous buffers (pH >8) .

What mechanistic insights explain the compound's selectivity towards particular enzyme isoforms?

Advanced Research Question

- Crystallography : X-ray structures reveal hydrogen bonds between the urea carbonyl and kinase hinge regions (e.g., EGFR T790M vs. wild-type) .

- Mutagenesis Studies : Substituting Thr766 with Ala in EGFR abolishes inhibitory activity, confirming key binding interactions .

- Kinetic Analysis : Non-competitive inhibition (K = 12 nM) suggests allosteric modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.